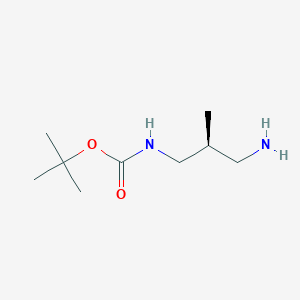

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-3-amino-2-methylpropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDMEFMUSKDHOL-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

R-NH2+(CH3)3COC(O)Cl→R-NHCOO(CH3)3+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines .

Scientific Research Applications

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting with other reagents during synthesis. The carbamate can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Derivatives

The following table compares tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate with three closely related compounds synthesized in the same study (). These analogs differ in substituent length, branching, and electronic properties, which influence their synthetic utility and physicochemical behavior.

Biological Activity

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate is a carbamate derivative that has garnered attention in biological research due to its significant activity, particularly in the modulation of protein synthesis and potential pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈N₂O₂

- Molar Mass : 188.27 g/mol

- Structural Characteristics : The compound features a tert-butyl group and an amino group linked to a methyl carbamate moiety, which contributes to its stability and reactivity in biological systems.

This compound primarily exerts its biological effects through the inhibition of Methionine Aminopeptidase 1 (MetAP1). This enzyme plays a crucial role in protein maturation by removing N-terminal methionine residues from nascent proteins, thereby influencing their functionality and stability.

Key Mechanisms:

- Protein Synthesis Modulation : By targeting MetAP1, this compound affects the cotranslational modification process, essential for proper protein folding and function.

- Bioavailability : The compound's ability to cross biological membranes suggests good bioavailability, making it a promising candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Properties : It has been shown to interact with viral proteins, potentially modulating viral replication processes.

- Neuroprotective Effects : Preliminary studies suggest that it may offer protective effects against neurodegenerative conditions by modulating inflammatory responses in neuronal cells.

- Impact on Cell Signaling Pathways : The compound influences several signaling pathways related to inflammation and immune responses.

Study 1: Inhibition of Methionine Aminopeptidase 1

A study demonstrated that this compound significantly inhibited MetAP1 activity in vitro, leading to altered protein maturation processes. This inhibition was quantified using enzymatic assays that measured the release of methionine from peptide substrates.

| Enzyme Activity | Control Group | Treatment Group | Inhibition (%) |

|---|---|---|---|

| MetAP1 Activity | 100% | 45% | 55% |

Study 2: Neuroprotective Effects

In a model of oxidative stress induced by amyloid-beta peptides, the compound was tested for its protective effects on astrocytes. Results indicated a reduction in cell death and inflammatory cytokine production:

| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 100 | 50 |

| Tert-butyl Carbamate | 80 | 30 |

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₉H₁₈N₂O₂ | Inhibition of MetAP1, neuroprotective effects |

| N-(tert-butoxycarbonyl)-2-methyl-1,3-diaminopropane | C₉H₁₈N₂O₂ | Intermediate in organic synthesis |

| Tert-butyl 3-Aminopropyl(methyl) carbamate | C₉H₁₈N₂O₂ | Medicinal chemistry applications |

Q & A

Q. How does the compound’s stability under varying pH and temperature conditions impact its use in multi-step syntheses?

- The Boc group is stable under basic and mildly acidic conditions but hydrolyzes in strong acids. Stability studies (via accelerated degradation tests at 40–60°C) guide optimal storage (dry, inert atmosphere, −20°C) and reaction design to avoid inadvertent deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.